molecular formula C12H20IN3O2 B14792641 (S)-tert-Butyl (1-(4-iodo-1H-imidazol-2-yl)-2-methylpropyl)carbamate

(S)-tert-Butyl (1-(4-iodo-1H-imidazol-2-yl)-2-methylpropyl)carbamate

Cat. No.: B14792641
M. Wt: 365.21 g/mol
InChI Key: FJNWNHMKSUUXRW-UHFFFAOYSA-N
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Description

(S)-tert-Butyl (1-(4-iodo-1H-imidazol-2-yl)-2-methylpropyl)carbamate is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their versatility and wide range of applications in various fields such as medicine, synthetic chemistry, and industry . This particular compound features an imidazole ring substituted with an iodine atom, making it a unique and potentially valuable molecule for research and industrial applications.

Chemical Reactions Analysis

(S)-tert-Butyl (1-(4-iodo-1H-imidazol-2-yl)-2-methylpropyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(4-iodo-1H-imidazol-2-yl)-2-methylpropyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The imidazole ring can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . This interaction can lead to the modulation of cellular processes and the therapeutic effects observed in medical applications.

Comparison with Similar Compounds

(S)-tert-Butyl (1-(4-iodo-1H-imidazol-2-yl)-2-methylpropyl)carbamate can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C12H20IN3O2

Molecular Weight

365.21 g/mol

IUPAC Name

tert-butyl N-[1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate

InChI

InChI=1S/C12H20IN3O2/c1-7(2)9(10-14-6-8(13)15-10)16-11(17)18-12(3,4)5/h6-7,9H,1-5H3,(H,14,15)(H,16,17)

InChI Key

FJNWNHMKSUUXRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC=C(N1)I)NC(=O)OC(C)(C)C

Origin of Product

United States

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